Compound Description: This compound is a furo[2,3-d]pyrimidine derivative. The crystal structure of this compound was studied using X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit .
Compound Description: This group of compounds represents a series of Adamantane-pyrido[2,3-d]pyrimidine derivatives synthesized and characterized for their antimicrobial properties. The study confirmed the structures of these derivatives using techniques like FTIR, 1H-NMR, 13C NMR, and LCMS .
Compound Description: This class of compounds represents a novel series of N-containing heterocyclic systems. These were synthesized diastereoselectively and characterized using 1H-NMR, 13C-NMR, and X-ray crystallography .
Compound Description: This compound is a copper(II) complex with 8-ethyl-5-oxo-2-(piperazin-4-ium-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid ligands. Its crystal structure was determined, revealing a triclinic crystal system .
Compound Description: This compound is a key intermediate used in the synthesis of various thieno[2,3-d]pyrimidine derivatives studied for their antimicrobial activity. The compound itself showed activity against Candida albicans fungi .
Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative that incorporates a thieno[2,3-d]pyrimidine moiety. Its structure was characterized using various spectroscopic techniques and elemental analysis .
Compound Description: This group of compounds represents a series of thieno[2,3-d]pyrimidine derivatives, synthesized by cyclizing 2-iminocoumarin-3-carboxamides with 5-amino-3-methyl-N2-arylthiophene-2,4-dicarboxamides .
Compound Description: This group of compounds comprises a series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidines with varying alkylthio substituents at the 4-position. These were synthesized and evaluated for their antimicrobial and anti-inflammatory properties .
2-Amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Compound Description: This compound is a key intermediate in the synthesis of potent dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors .
1H-1,2,3-triazole-4-carbonitriles
Compound Description: This class of compounds represents a group of functionalized 1H-1,2,3-triazole-4-carbonitriles synthesized as potential precursors for 2-triazol-4-yl-thieno[2,3-d]pyrimidines, which are of interest for anticancer drug discovery .
Compound Description: PY1014 is a diaminopyrido[2,3-d]pyrimidine analog recognized for its selectivity towards Pneumocystis carinii dihydrofolate reductase (pcDHFR). Structural analysis revealed that the carboxylate of its ω-carboxyalkynyl side chain forms ionic interactions with Arg75 in the substrate-binding pocket of pcDHFR [].
Compound Description: This substituted pyrido[2,3-d]pyrimidine derivative exhibited potent anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT-116, surpassing the activity of the standard drug doxorubicin [].
Compound Description: This series of pyrrolo[2,3-d]pyrimidine Mannich bases were synthesized as potential dopamine D4 receptor ligands [].
Compound Description: This study focused on synthesizing various heterocyclic systems, including pyrano[2,3-d]pyrimidine derivatives, for their potential as anticancer agents [].
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its 1-Alkyl Derivatives
Compound Description: This study explored the synthesis and antimicrobial activity of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3- phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione and its 1-alkyl derivatives. The parent compound exhibited potent activity against Staphylococcus aureus, superior to metronidazole and streptomycin [].
Compound Description: This study outlined the synthesis and antimicrobial activity of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives, some of which showed antifungal activity against Candida albicans [].
3,7-Dimethyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine Derivatives and their Nucleosides
Compound Description: This study described the synthesis of a novel series of 3,7-dimethyl-4-(4-nitrophenyl)-2,4-dihydropyrazolo [4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives and their corresponding N2- and C5-S-acyclic nucleosides, evaluating their antiviral activity against Herpes Simplex Virus type-1 (HSV-1) [].
Compound Description: These triazole derivatives were synthesized and evaluated for their anticonvulsant activity. The study involved reacting them with various reagents to produce novel diazepine-dicarbonitrile, pyrimidine-2-thiol, and hydrazino-pyrimidine derivatives [].
Compound Description: These pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidines were designed and synthesized for their potential cytotoxic activity against cancer cell lines [].
Compound Description: TAK-385 is a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. It is a thieno[2,3-d]pyrimidine-2,4-dione derivative designed to reduce cytochrome P450 (CYP) inhibitory activity and enhance in vivo GnRH antagonistic activity [].
1-[4-Methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl]ethanone and its Chalcone Derivatives
Compound Description: This study explores the synthesis and properties of a series of novel heterocyclic chalcone derivatives containing a thieno[2,3-d]pyrimidine-based chromophore. The key intermediate, 1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d] pyrimidin-6-yl]ethanone, was utilized to prepare various 3-aryl-1-[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)-thieno[2,3-d]pyrimidin-6-yl]prop-2-en-1-one chalcone dyes with potential applications in textiles [].
Compound Description: This specific pyrrolo[2,3-d]pyrimidine derivative was the subject of a crystal structure analysis. The study revealed details about the conformation of the molecule and its intermolecular interactions [].
Compound Description: This study focused on synthesizing a series of novel thieno- and pyrrolo[2,3-d]pyrimidines with various substituents. These compounds were designed to explore the potential of creating peri-fused heterocyclic systems [].
Compound Description: This complex pyrrolo[2,3-d]pyrimidine derivative was synthesized via a microwave-induced cyclocondensation reaction, demonstrating an efficient method for creating such structures [].
Compound Description: This research explored using 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile as a versatile building block for constructing various heterocyclic systems, including pyridines, pyrimidines, and triazines, with potential antimicrobial activity [].
Compound Description: This patent describes a series of N-[(2,5,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)alkyl]benzoyl]-L-glutamic acid derivatives as potential antitumor agents. The patent highlights the synthesis and potential applications of these compounds in cancer treatment [].
Compound Description: MTXO is a classical antifolate with antitumor activity comparable to methotrexate. Its binding interactions with dihydrofolate reductase (DHFR) from both Pneumocystis carinii (pc) and human sources have been extensively studied [].
Compound Description: This study explored the synthesis and biological evaluation of various 2,4-diaminothieno[2,3-d]pyrimidine derivatives as potential inhibitors of dihydrofolate reductase (DHFR) from Pneumocystis carinii, Toxoplasma gondii, and rat liver [].
Compound Description: This compound is a pyrido[2,3-d]pyrimidine derivative identified as a potent Raf kinase inhibitor. Its development highlights the potential of this chemical class for targeting specific kinases involved in cancer development [].
Pyrrolo[2,3-d]pyrimidines as Modulators of Kinases
Compound Description: This patent describes a series of pyrrolo[2,3-d]pyrimidine derivatives as modulators of kinases, particularly Raf kinases. These compounds are proposed for treating various cancers, including melanoma and colorectal cancer [].
Compound Description: This study focused on synthesizing novel pyridines containing a pyrazolobenzothieno[2,3-d]pyrimidine unit. These compounds were evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, yeasts, and fungi [].
4-Amino-2-(1-cyano-2-arylvinyl)benzothieno[2,3-d]pyrimidine Derivatives and Pyrazolopyranopyrimidine Derivatives
Compound Description: This study investigated the reactions of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile and 6-amino-1,4-dihydro-3-methyl-1,4-diphenylpyrano[2,3-c]pyrazole-5-carbonitrile with benzylidenemalononitriles and acetylenic esters and ketones to produce various heterocyclic systems, including benzothienopyrimidines and pyrazolopyranopyrimidines [].
Compound Description: This study focused on the synthesis of various 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives, particularly exploring modifications at the 6-position with carboxylic acid derivatives and amides [].
Compound Description: This study focused on synthesizing and characterizing novel thieno[2,3-d]pyrimidine derivatives incorporating a 1,3,4-oxadiazole moiety at the 6-position. The synthesized compounds were characterized using spectroscopic techniques and X-ray crystallography [].
Compound Description: This study focused on the design, synthesis, and evaluation of new pyrrolo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine analogs as potential antifolates targeting dihydrofolate reductase (DHFR) [].
Compound Description: This study investigated the use of 6-(3-dimethylamino-acryloyl)-5-(1-pyrrolyl)-4-methyl-2-phenylthieno[2,3-d] pyrimidine as a key intermediate for synthesizing a diverse range of heterocyclic compounds, including pyrazoles, pyrimidines, and imidazoles. The study explored the reactivity of the enaminone moiety in the starting compound to create various fused heterocyclic systems [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.